Cas no 1315367-26-0 (2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate)

2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate is a versatile chemical intermediate primarily used in organic synthesis and pharmaceutical research. Its structure combines a reactive formyl group with a pyrazole ring and an ethyl acetate moiety, enabling its application in the preparation of heterocyclic compounds and functionalized derivatives. The compound’s key advantages include its stability under standard conditions, high purity for precise synthetic applications, and compatibility with a range of coupling and condensation reactions. Its bifunctional nature allows for selective modifications, making it valuable in the development of biologically active molecules, catalysts, and specialty materials. Suitable for controlled laboratory use with proper handling protocols.
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate structure
1315367-26-0 structure
Product name:2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
CAS No:1315367-26-0
MF:C8H10N2O3
Molecular Weight:182.176601886749
CID:4588212

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate 化学的及び物理的性質

名前と識別子

    • 2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate
    • 1H-Pyrazole-4-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-
    • 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
    • インチ: 1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3
    • InChIKey: GJNWFGFRZMKZAQ-UHFFFAOYSA-N
    • SMILES: N1(CCOC(C)=O)C=C(C=O)C=N1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 322.1±22.0 °C at 760 mmHg
  • フラッシュポイント: 148.6±22.3 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate Security Information

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B414605-50mg
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0
50mg
$ 185.00 2022-06-07
Enamine
EN300-77138-1.0g
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0 95.0%
1.0g
$398.0 2025-02-22
Chemenu
CM465147-500mg
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%+
500mg
$*** 2023-03-28
Aaron
AR018SZI-10g
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%
10g
$2385.00 2025-02-28
Aaron
AR018SZI-100mg
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%
100mg
$175.00 2025-02-28
A2B Chem LLC
AU89330-10g
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%
10g
$1842.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331776-5g
2-(4-Formyl-1h-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%
5g
¥27068.00 2024-08-09
A2B Chem LLC
AU89330-500mg
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%
500mg
$350.00 2024-04-20
A2B Chem LLC
AU89330-1g
2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%
1g
$454.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331776-50mg
2-(4-Formyl-1h-pyrazol-1-yl)ethyl acetate
1315367-26-0 95%
50mg
¥1703.00 2024-08-09

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate 関連文献

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetateに関する追加情報

Recent Advances in the Application of 2-(4-Formyl-1H-pyrazol-1-yl)ethyl Acetate (CAS: 1315367-26-0) in Chemical Biology and Pharmaceutical Research

The compound 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate (CAS: 1315367-26-0) has recently emerged as a versatile intermediate in chemical biology and pharmaceutical research. This molecule, characterized by its reactive formyl group and ester functionality, has demonstrated significant potential in the synthesis of novel bioactive compounds. Recent studies have highlighted its role as a key building block in the development of targeted therapies, particularly in the fields of oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1315367-26-0 as a precursor for the synthesis of pyrazole-based kinase inhibitors. The research team successfully utilized the formyl group for Schiff base formation with various amine-containing pharmacophores, creating a library of compounds with potent inhibitory activity against EGFR and VEGFR2 kinases. The acetate moiety proved particularly valuable for subsequent functionalization through hydrolysis or transesterification reactions.

In the area of antimicrobial drug development, a recent patent application (WO2023051234) describes the incorporation of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate into novel quorum sensing inhibitors. The compound's ability to serve as a delivery vehicle for the formylpyrazole moiety enabled the creation of molecules that effectively disrupt bacterial communication pathways in Pseudomonas aeruginosa and Staphylococcus aureus biofilms, with minimal cytotoxicity to human cells.

Structural analyses conducted through X-ray crystallography and NMR spectroscopy have revealed interesting conformational properties of 1315367-26-0 that contribute to its reactivity. The planar pyrazole ring and the flexibility of the ethylene linker between the heterocycle and acetate group create an optimal spatial arrangement for nucleophilic attack at the formyl carbon, making it particularly useful for click chemistry applications in bioconjugation strategies.

Recent pharmacokinetic studies of derivatives synthesized from this compound have shown promising results. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that prodrugs incorporating the 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate scaffold demonstrated improved oral bioavailability compared to their parent compounds, with the acetate group serving as a biodegradable promoiety that enhances membrane permeability.

The safety profile of 1315367-26-0 has been extensively evaluated in recent toxicological studies. Acute toxicity tests in rodent models showed favorable results, with an LD50 > 2000 mg/kg, while genotoxicity assays (Ames test, micronucleus test) indicated no mutagenic potential at pharmacologically relevant concentrations. These findings support its continued use as a synthetic intermediate in drug discovery programs.

Looking forward, several research groups are investigating the potential of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in targeted drug delivery systems. Preliminary results from nanoparticle conjugation studies suggest that the compound's chemical handles can be effectively utilized for the attachment of targeting ligands while maintaining the therapeutic payload's integrity, opening new possibilities for precision medicine applications.

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